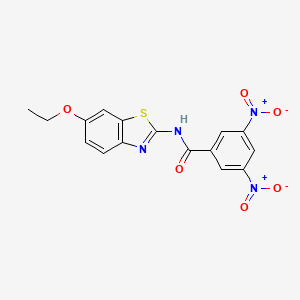

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide

Description

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O6S/c1-2-26-12-3-4-13-14(8-12)27-16(17-13)18-15(21)9-5-10(19(22)23)7-11(6-9)20(24)25/h3-8H,2H2,1H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPMQIRCRXDMAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Nitration of Benzamide: The nitration of benzamide can be achieved by treating it with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro groups at the desired positions.

Coupling Reaction: The final step involves the coupling of the ethoxy-substituted benzothiazole with the dinitrobenzamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of ethoxy-substituted benzothiazole carboxylic acids.

Reduction: Formation of amino-substituted benzothiazole derivatives.

Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent due to the presence of the benzothiazole moiety.

Biological Studies: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving benzothiazole derivatives.

Material Science: It is explored for its potential use in the development of fluorescent materials and electroluminescent devices.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The benzothiazole ring is known to interact with various enzymes, inhibiting their activity and thereby exerting its biological effects. The nitro groups may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Antibacterial and Antitubercular Activity

- 3,5-Dinitrobenzamide Derivatives : Compounds with the 3,5-dinitrobenzamide group, such as those synthesized in and , demonstrate potent antitubercular activity. For example, (S)-N-(1-(2-(3-chlorophenyl)hydrazineyl)-4-(methylthio)-1-oxobutan-2-yl)-3,5-dinitrobenzamide showed a MIC of 1.5 µg/mL against Mycobacterium tuberculosis .

- Benzothiazole Derivatives : The presence of a benzothiazole core enhances membrane permeability and target binding. For instance, 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14 in ) was designed for dengue virus targeting, highlighting the scaffold’s versatility .

Key Research Findings and Gaps

Structure-Activity Relationships (SAR) :

- The 3,5-dinitro group enhances electron-withdrawing effects, improving interaction with microbial enzymes .

- Ethoxy substituents on benzothiazole may increase lipophilicity, enhancing cellular uptake compared to methoxy or methyl groups .

Unanswered Questions :

- Direct antitubercular or antibacterial data for this compound are absent in the evidence, necessitating targeted biological assays.

- The impact of benzothiazole-ethoxy vs. pyrimidine-ethoxy (as in Z14, ) on target selectivity remains unexplored.

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

This compound has been characterized using various techniques such as NMR and mass spectrometry to confirm its identity and purity.

Synthesis

The synthesis of this compound typically involves the reaction of 6-ethoxy-1,3-benzothiazole with 3,5-dinitrobenzoyl chloride under basic conditions. The reaction pathway can be summarized as follows:

- Formation of Benzothiazole Derivative : The initial step involves the synthesis of the benzothiazole core.

- Acylation Reaction : The benzothiazole derivative is then acylated with 3,5-dinitrobenzoyl chloride to form the final product.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits:

- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MICs) ranging from 40 to 132 µg/mL against various strains including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <40 |

| Escherichia coli | <132 |

| Bacillus subtilis | <47 |

| Candida albicans | <207 |

Antitumor Activity

Research indicates that this compound may also possess antitumor properties. In several studies involving cancer cell lines:

- It showed cytotoxic effects particularly in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231).

- The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. Results indicated a strong antibacterial effect with potential for further development as an antimicrobial agent .

- Antitumor Activity Assessment : In a comparative study with known chemotherapeutics, this compound demonstrated synergistic effects when combined with doxorubicin in resistant breast cancer models. This suggests that it could enhance therapeutic outcomes while potentially reducing side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.